N-[(4-chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide
Description
N-[(4-Chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a triazolopyrazine derivative featuring:
- A 1,2,4-triazolo[4,3-a]pyrazine core with an 8-oxo substituent.
- A 4-chlorobenzyl group linked via a sulfanyl bridge at position 2.
- An acetamide moiety at position 2, functionalized with a 4-chlorophenylmethyl group.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c21-15-8-6-14(7-9-15)12-22-17(27)13-29-20-24-23-18-19(28)25(10-11-26(18)20)16-4-2-1-3-5-16/h1-11H,12-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMDJOVNZINCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorobenzyl group is then introduced via nucleophilic substitution reactions, and the thioacetamide moiety is added through thiolation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the chlorobenzyl moiety.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Moiety
The acetamide group’s aryl substitutions significantly influence physicochemical and pharmacological properties. Key analogs include:
Key Observations :
Core Structure Modifications
Triazolopyrazine vs. Tetrahydrobenzothieno-Triazolopyrimidine
- Target Compound : The 1,2,4-triazolo[4,3-a]pyrazine core is planar and aromatic, favoring π-π stacking interactions with biological targets .
- Analog (10a–c): Tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine () has a fused sulfur-containing ring, introducing steric bulk and altering electronic properties. This may reduce CNS penetration but improve kinase selectivity .
8-Oxo vs. 8-Amino Substitutions
- Target Compound : The 8-oxo group may act as a hydrogen bond acceptor, critical for receptor binding.
- Compound 55 (C25H28N8O2, MW 472.55) includes a 4-methylpiperazine group, which enhances solubility and may target serotonin receptors .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a triazole core with a sulfur moiety and a chlorophenyl group, which is known to enhance biological activity. The presence of the 8-oxo group is also crucial for its pharmacological effects.
Biological Activity Overview
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit various anticancer properties. For instance, studies have shown that derivatives of triazolethiones can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . Specifically, modifications to the triazole structure can lead to enhanced cytotoxicity against these cells.
Antimicrobial Properties
Compounds similar to this compound have demonstrated antibacterial and antifungal activities. For example, studies on related triazole derivatives revealed significant antimicrobial effects against various pathogenic bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes. For instance, some triazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant for treating neurological disorders . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 and Bel-7402 | |
| Antimicrobial | Effective against pathogenic bacteria | |
| Enzyme Inhibition | AChE inhibition |
Study Examples
- Cytotoxicity Assays : A study evaluating various triazole derivatives found that certain modifications significantly increased cytotoxicity against MCF-7 cells compared to standard treatments .
- Antimicrobial Testing : Another research highlighted that specific triazole compounds exhibited comparable or superior antibacterial activity compared to established antibiotics like streptomycin .
- Mechanistic Insights : Molecular docking studies suggested that the compound could effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
